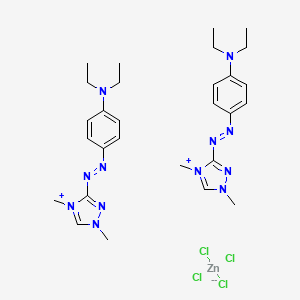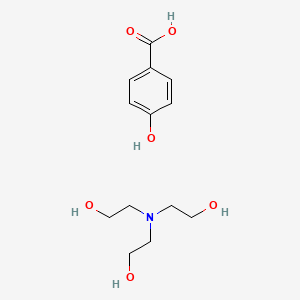
1H-Pyrrole, 1-((5-chloro-2-nitrophenyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 1-((5-chloro-2-nitrophenyl)sulfonyl)-: is a chemical compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This specific compound is characterized by the presence of a sulfonyl group attached to the nitrogen atom of the pyrrole ring and a 5-chloro-2-nitrophenyl group attached to the sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 1-((5-chloro-2-nitrophenyl)sulfonyl)- can be achieved through several methods. One common approach involves the reaction of 1H-pyrrole with 5-chloro-2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 1-((5-chloro-2-nitrophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Pyrrole, 1-((5-chloro-2-nitrophenyl)sulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-((5-chloro-2-nitrophenyl)sulfonyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the sulfonyl and nitrophenyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
- 1H-Pyrrole, 1-((2-chloro-5-nitrophenyl)sulfonyl)-
- 1H-Pyrrole, 1-((4-chloro-2-nitrophenyl)sulfonyl)-
- 1H-Pyrrole, 1-((3-chloro-2-nitrophenyl)sulfonyl)-
Comparison: 1H-Pyrrole, 1-((5-chloro-2-nitrophenyl)sulfonyl)- is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring. This positioning can influence the compound’s reactivity and binding properties. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivities, making it a valuable subject of study in various research fields.
Properties
CAS No. |
173908-08-2 |
|---|---|
Molecular Formula |
C10H7ClN2O4S |
Molecular Weight |
286.69 g/mol |
IUPAC Name |
1-(5-chloro-2-nitrophenyl)sulfonylpyrrole |
InChI |
InChI=1S/C10H7ClN2O4S/c11-8-3-4-9(13(14)15)10(7-8)18(16,17)12-5-1-2-6-12/h1-7H |
InChI Key |
IIMZLHQPKHOJSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


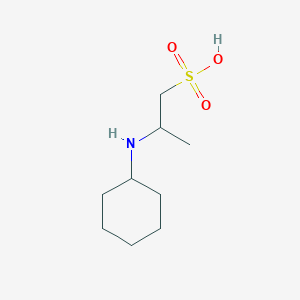
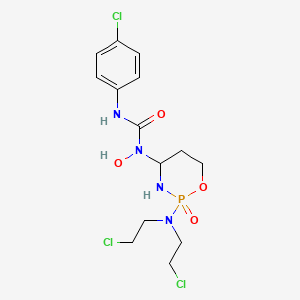

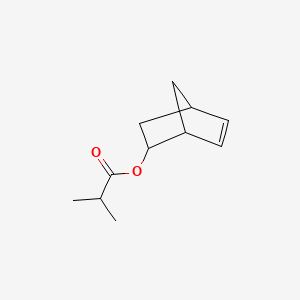
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)
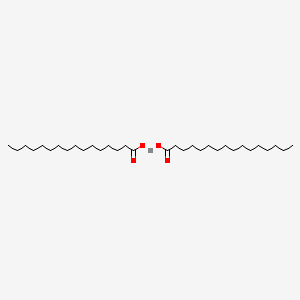
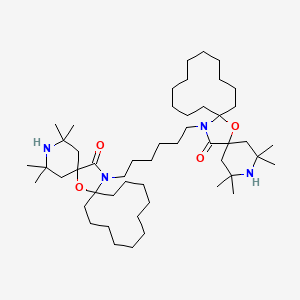
![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)
